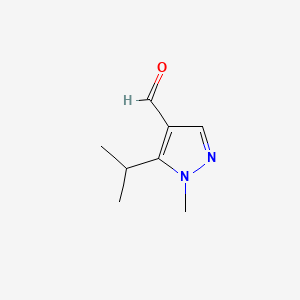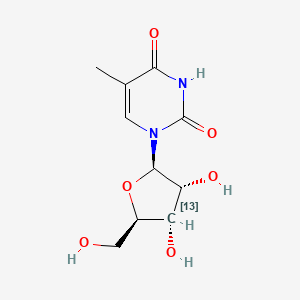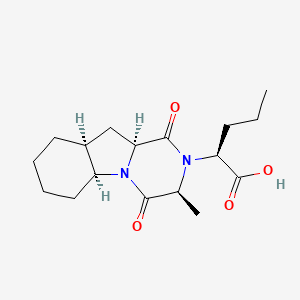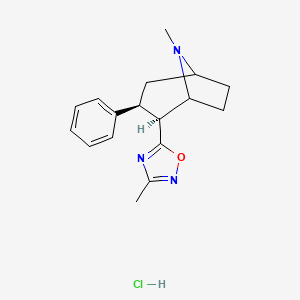![molecular formula C12H18N2O3 B584039 tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate CAS No. 153621-48-8](/img/structure/B584039.png)
tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate: is an organic compound with the molecular formula C11H16N2O3 It is a derivative of pyridine and carbamate, featuring a tert-butyl group, a hydroxymethyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate typically involves the reaction of 6-(hydroxymethyl)pyridin-2-ylmethanol with tert-butyl isocyanate. The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce the pyridine and carbamate functionalities into target compounds .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate
- tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness: tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is unique due to the presence of both the hydroxymethyl and pyridinylmethyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[[6-(hydroxymethyl)pyridin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)13-7-9-5-4-6-10(8-15)14-9/h4-6,15H,7-8H2,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFNVAGTSLGOHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652155 |
Source


|
| Record name | tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153621-48-8 |
Source


|
| Record name | tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1-[(4R)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583965.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)



![L-[4-13C]sorbose](/img/structure/B583972.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)

